molecular formula C10H7N5O4 B5012625 N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide

N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide

Cat. No.: B5012625
M. Wt: 261.19 g/mol
InChI Key: SHMYAIXODYSSOP-UHFFFAOYSA-N
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Description

N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Properties

IUPAC Name

N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYAIXODYSSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

N’-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-2-carbohydrazide is unique due to its specific structure, which combines a pyrimidine ring with a pyridine ring, and its broad range of biological activities. This compound has shown better antifibrotic activities compared to other similar compounds .

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